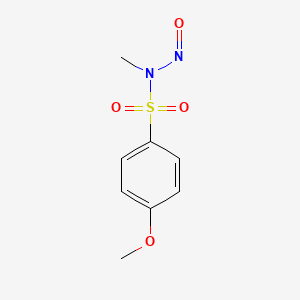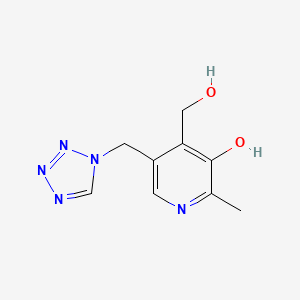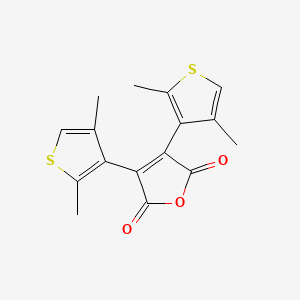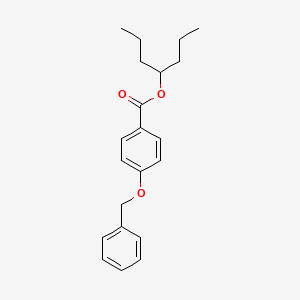
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- is a synthetic peptide compound known for its applications in the cosmetic and pharmaceutical industries. This compound is a derivative of L-lysine, modified with a long-chain fatty acid (palmitoyl group) and additional amino acids, which enhances its stability and bioavailability. It is primarily used for its anti-aging and skin-rejuvenating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, liquid-phase synthesis can be employed. This method involves the synthesis of peptide fragments, which are then coupled together. The process is more suitable for industrial applications due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.
Substitution: The peptide can undergo substitution reactions, where functional groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled pH and temperature.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and specific functional properties .
Scientific Research Applications
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in wound healing, anti-inflammatory, and anti-aging treatments.
Industry: Utilized in the formulation of high-end cosmetic products for skin rejuvenation.
Mechanism of Action
The compound exerts its effects primarily through interaction with skin cells. It promotes collagen synthesis by activating fibroblasts, leading to improved skin elasticity and reduced wrinkles. The palmitoyl group enhances its penetration into the skin, allowing for more effective delivery of the active peptide .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Tripeptide-1: Another peptide with similar anti-aging properties.
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory effects.
Acetyl Hexapeptide-8: Often used for its muscle-relaxing properties to reduce wrinkles.
Uniqueness
L-Lysine, N-(1-oxohexadecyl)-L-leucyl-L-isoleucylglycyl- stands out due to its unique combination of amino acids and the palmitoyl group, which enhances its stability and bioavailability. This makes it particularly effective in cosmetic applications for skin rejuvenation .
Properties
CAS No. |
562834-16-6 |
|---|---|
Molecular Formula |
C36H69N5O6 |
Molecular Weight |
668.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-(hexadecanoylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N5O6/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-23-31(42)40-30(25-27(3)4)34(44)41-33(28(5)7-2)35(45)38-26-32(43)39-29(36(46)47)22-20-21-24-37/h27-30,33H,6-26,37H2,1-5H3,(H,38,45)(H,39,43)(H,40,42)(H,41,44)(H,46,47)/t28-,29-,30-,33-/m0/s1 |
InChI Key |
GAOYIEJHBMYMFB-ZGDGUDBWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)


![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)




![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)


![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
